Cyanoacetylene

説明

特性

IUPAC Name |

prop-2-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN/c1-2-3-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDJVIYUJOJFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

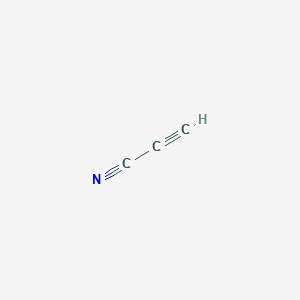

C#CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25084-84-8 | |

| Record name | 2-Propynenitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40147867 | |

| Record name | Propiolonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-71-9 | |

| Record name | 2-Propynenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiolonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | prop-2-ynenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TF7QM91EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Cyanoacetylene can be synthesized through several methods. One common laboratory method involves the reaction of acetylene with cyanogen chloride in the presence of a copper catalyst. Another method includes the dehydrohalogenation of 3-chloropropionitrile using a strong base such as potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of acrylonitrile. This process requires high temperatures and the presence of a suitable catalyst, such as palladium on carbon .

化学反応の分析

Types of Reactions: Cyanoacetylene undergoes various chemical reactions, including:

Addition Reactions: this compound can participate in nucleophilic addition reactions with amines to form cyanoacetamides.

Polymerization: Under high pressure, this compound can polymerize to form polyacrylonitrile and other carbon nitride polymers.

Photochemical Reactions: this compound can undergo photochemical reactions, leading to the formation of various isomers and radicals.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as amines and bases like triethylamine are commonly used.

Polymerization: High-pressure conditions (around 20-40 GPa) are required for polymerization reactions.

Photochemical Reactions: Ultraviolet light is used to induce photochemical transformations.

Major Products:

Cyanoacetamides: Formed from nucleophilic addition reactions.

Polyacrylonitrile and Carbon Nitride Polymers: Formed under high-pressure polymerization.

Isomers and Radicals: Formed through photochemical reactions.

科学的研究の応用

Astrochemistry

Presence in the Interstellar Medium:

Cyanoacetylene is widely detected in the interstellar medium, particularly in cold molecular clouds and regions of star formation. It plays a crucial role in understanding the chemical processes that occur in space. The molecule's presence has been linked to the formation of complex organic molecules, which are essential for theories regarding the origins of life .

Reactivity with Atomic Oxygen:

Recent studies have explored the reactions of this compound with atomic oxygen, both in its ground state and excited states. These reactions are significant for modeling chemical processes in extraterrestrial environments, such as Titan's atmosphere and cometary bodies. The findings indicate that this compound can react to form various products, including cyanomethylene and carbon monoxide, which are relevant for understanding prebiotic chemistry .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its reactivity allows it to participate in various chemical transformations, including polymerization and cycloaddition reactions. This capability makes it valuable for developing new materials and pharmaceuticals .

Potential Prebiotic Chemistry:

this compound's structural characteristics suggest it may have played a role in prebiotic chemistry. Its ability to form larger organic molecules under specific conditions supports hypotheses about the chemical pathways that could lead to the emergence of life on Earth .

Spectroscopic Studies

Isomer-Specific Investigations:

this compound has been studied using non-local thermodynamic equilibrium (non-LTE) modeling to understand its spectral properties better. This research helps identify specific isomers of this compound present in various astronomical environments, contributing to our knowledge of molecular diversity in space .

Industrial Applications

While this compound itself is primarily used in research contexts, its parent compound acetylene has significant industrial applications that indirectly relate to this compound:

- Welding and Metal Fabrication: Acetylene is commonly used as a fuel gas for welding due to its high flame temperature.

- Chemical Synthesis: Acetylene serves as a precursor for producing various chemicals used in plastics and pharmaceuticals .

Case Study: Reaction Mechanisms

Recent experimental studies have provided insights into the reaction mechanisms involving this compound with atomic oxygen. The research utilized both experimental setups and theoretical calculations to elucidate product branching fractions and reaction pathways .

| Reaction Type | Products | Branching Fraction |

|---|---|---|

| O(3P) + HCCCN | 1HCCN + CO | 0.90 ± 0.05 |

| O(1D) + HCCCN | OCCCN + H | 0.10 ± 0.05 |

This table summarizes key findings from the investigations into the reactivity of this compound, highlighting its significance in astrochemical processes.

作用機序

The mechanism of action of cyanoacetylene in chemical reactions involves its triple bonds, which make it highly reactive. In nucleophilic addition reactions, the cyano group acts as an electron-withdrawing group, facilitating the addition of nucleophiles to the carbon-carbon triple bond . In photochemical reactions, ultraviolet light induces electronic excitation, leading to the formation of reactive intermediates such as radicals and carbenes .

類似化合物との比較

Comparison with Structural Analogues

Deuterated Cyanoacetylene (DC₃N)

DC₃N, the deuterated isotopologue of HC₃N, exhibits similar chemical behavior but distinct spectroscopic features. Recent studies have characterized its rotational and ro-vibrational spectra across millimeter-wave and infrared domains, resolving anharmonic resonances and providing a comprehensive line catalog for astronomical observations. Key differences include:

- Vibrational Energy Levels : DC₃N’s vibrational states (up to 10¹⁵ cm⁻¹) show isotopic shifts due to deuterium’s higher mass, affecting bond stretching frequencies .

Table 1: Spectroscopic Properties of HC₃N vs. DC₃N

| Property | HC₃N | DC₃N |

|---|---|---|

| Rotational Constant (MHz) | 4.55 (J = 2–1 transition) | 4.51 (J = 2–1) |

| Infrared ν(C≡N) (cm⁻¹) | ~2200 | ~2150 (redshifted) |

| Column Density (cm⁻²) | 4.0×10¹⁴ (G305.2+0.2) | Not quantified |

Cyanodiacetylene (HC₅N)

HC₅N, a longer cyanopolyyne (HC≡C–C≡C–C≡N), shares HC₃N’s linear structure but with extended conjugation. Key distinctions include:

- Formation Pathways : HC₅N forms via sequential carbon addition, e.g., HC₃N + C₂H → HC₅N + H, in gas discharges or photochemical reactors .

- Stability : HC₅N is less thermally stable due to its longer chain, decomposing at lower temperatures .

- Astronomical Abundance: HC₅N is detected in fewer sources (e.g., TMC-1) and at lower concentrations than HC₃N .

Comparison with Functional Analogues

Hydrogen Cyanide (HCN)

HCN (HC≡N) is a simpler nitrile with a single C≡N bond. Contrasts with HC₃N include:

- Reactivity: HCN readily hydrolyzes to formamide, whereas HC₃N undergoes cyanovinylation in prebiotic contexts, forming S-cyanovinyl thiones .

- Role in Titan’s Atmosphere : Both contribute to haze formation, but HC₃N generates more complex organics (over 120 volatile products in photochemical reactors) .

Table 2: Atmospheric Roles on Titan

| Compound | Key Reaction Products | Haze Contribution |

|---|---|---|

| HC₃N | Polyynes, nitriles, aromatics | Major (core-shell ice particles) |

| HCN | HCN polymers, amino acids | Minor |

Cyanoacetaldehyde (NC–CH₂–CHO)

Cyanoacetaldehyde, a proposed prebiotic precursor of cytosine, differs from HC₃N in:

Comparison with Derivatives and Related Compounds

Noble Gas Insertion Compounds (e.g., HKrCCCN)

HC₃N can form metastable noble gas hydrides (HNgCCCN, Ng = Kr, Xe) via matrix isolation. These derivatives exhibit:

Key Research Findings and Contradictions

- Prebiotic Chemistry: HC₃N’s cyanovinylation reactions are pH-insensitive and efficient in water, enabling nucleotide synthesis without buffers . However, Orgel disputes claims favoring cyanoacetaldehyde over HC₃N .

- Titan’s Haze : HC₃N forms ice-particle cores coated with HCN, critical for haze layering , but photochemical models remain sensitive to kinetic uncertainties .

生物活性

Cyanoacetylene (HC₃N) is a small organic molecule with significant relevance in both astrochemistry and potential biological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its linear structure, consisting of three carbon atoms and one nitrogen atom. It is a highly polar molecule due to the presence of the cyano group (-C≡N), which influences its reactivity and interactions with biological systems. The compound has garnered interest for its potential roles in various biological processes and its utility in synthetic chemistry.

Antimicrobial Properties

Research has indicated that this compound and its derivatives exhibit notable antimicrobial activity. A study highlighted the synthesis of cyanoacetohydrazide-linked 1,2,3-triazoles, which demonstrated significant inhibition against β-D-glucosidase, an important enzyme in carbohydrate metabolism. The most effective compound had an IC₅₀ value of 1.00 μM, showcasing its potential as a therapeutic agent against microbial infections .

Cytotoxic Effects

This compound derivatives have also been evaluated for their cytotoxic effects on cancer cells. For instance, certain synthesized triazole compounds derived from this compound showed promising antiproliferative activity against various cancer cell lines, including acute myeloid leukemia (AML) cells, with IC₅₀ values as low as 2 μM . This suggests that this compound may serve as a scaffold for developing new anticancer agents.

Reaction Pathways

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions. For example, computational studies have characterized the reaction pathways involving this compound and other radicals, providing insights into the formation of biologically relevant products . These mechanisms are crucial for understanding how this compound can influence biological systems at a molecular level.

Interaction with Biological Targets

This compound's interaction with specific biological targets has been explored through various studies. It has been shown to affect enzyme activities, particularly those involved in metabolic pathways. The binding affinity of this compound derivatives to target enzymes can lead to significant alterations in metabolic processes, which is essential for their antimicrobial and anticancer activities .

Synthesis and Biological Testing

A recent study focused on synthesizing novel this compound derivatives and evaluating their biological activities. The compounds were tested against a panel of bacterial strains and cancer cell lines. The results indicated that specific modifications to the this compound structure enhanced its biological efficacy, highlighting the importance of structure-activity relationships in drug design .

| Compound | Target | IC₅₀ (μM) | Activity |

|---|---|---|---|

| Compound A | β-D-glucosidase | 1.00 | Inhibitor |

| Compound B | AML Cells | 2.00 | Antiproliferative |

| Compound C | Bacterial Strains | 10.00 | Antimicrobial |

Q & A

Q. What experimental techniques are recommended for resolving the bending vibrational modes of cyanoacetylene (HC₃N), and what resolution levels are necessary?

Answer: High-resolution Fourier-transform infrared (FTIR) spectroscopy is critical for resolving bending modes like ν₅ (663 cm⁻¹), ν₆ (499 cm⁻¹), and ν₇ (222.5 cm⁻¹). For ν₅ and ν₆, resolutions ≤0.0025 cm⁻¹ are required to distinguish rotational substructures, while ν₇ requires ≤0.010 cm⁻¹ due to its lower frequency and broader linewidths . Data from the BOMEM 14FTS spectrometer (e.g., ν₅ and ν₆ bands observed in Voyager/IRIS datasets) highlight the necessity of sub-0.01 cm⁻¹ resolution for interstellar relevance.

Q. What are the dominant gas-phase formation pathways of this compound in interstellar environments?

Answer: HC₃N forms via two primary routes in molecular clouds:

Radiative association: Reaction of CN radicals with acetylene (C₂H₂) under low-temperature conditions (10–50 K).

Ion-molecule chemistry: Sequential addition of C atoms to HCN, facilitated by cosmic-ray ionization.

Experimental crossed molecular beam studies confirm the CN + C₂H₂ → HC₃N + H pathway as dominant in cold clouds . Theoretical models (e.g., GRETOBAPE network) emphasize the role of exothermic reactions in driving HC₃N abundance .

Advanced Research Questions

Q. How do discrepancies between theoretical and experimental electron affinities (EAs) of this compound impact astrochemical models?

Answer: The EA of HC₃N, critical for modeling anion chemistry in space, shows a 0.06–0.08 eV gap between multireference CI calculations (3.337 eV) and experimental values (3.401 eV). This discrepancy arises from incomplete basis sets (e.g., lacking diffuse functions for anions) and vibronic coupling in linear molecules. Revised correlation-consistent basis sets (e.g., aug-cc-pVTZ) reduce errors to <0.03 eV, improving predictions of HC₃N⁻ abundance in circumstellar envelopes .

Q. What challenges arise in measuring the magnetic susceptibility anisotropy of this compound, and how are they addressed?

Answer: The susceptibility anisotropy (χ∥ - χ⟂) requires rotational Zeeman effect data combined with bulk susceptibility (χ). However, χ for HC₃N is unmeasured. Researchers estimate χ using acetylene analogs and ab initio methods (e.g., CCSD(T)/cc-pVQZ), yielding χ∥ - χ⟂ = 1.2 × 10⁻³ a.u. This approach introduces ±15% uncertainty, necessitating cross-validation with Stark effect measurements .

Q. How do isomerization pathways between this compound and cyanovinylidene (H₂CCCN) inform interstellar chemistry?

Answer: Cyanovinylidene (H₂CCCN), a metastable isomer of HC₃N, lies 47 kcal/mol higher in energy but has a low reverse isomerization barrier (2.2 kcal/mol). Laboratory mass spectrometry confirms its formation via electron attachment to HC₃N, providing a reservoir for reactive intermediates in Titan’s atmosphere. CCSD(T)/TZ2P calculations reveal that radiative cooling stabilizes cyanovinylidene in cold clouds, complicating HC₃N abundance models .

Q. What methodological advances in ZEKE spectroscopy enable precise mapping of this compound cation’s vibronic structure?

Answer: Zero-kinetic-energy (ZEKE) spectroscopy resolves vibronic couplings in HC₃N⁺ by detecting threshold photoelectrons with <0.5 cm⁻¹ resolution. This technique reveals breakdowns in the Born-Oppenheimer approximation due to degenerate electronic states, evidenced by anomalous splitting in the Ã²Π state. Recent studies at Tsinghua University identified 12 previously unobserved vibrational levels, refining ionization potentials to ±0.001 eV accuracy .

Q. How do laboratory techniques for generating HC₃N⁻ anions address challenges in replicating interstellar conditions?

Answer: HC₃N⁻ is synthesized via electron attachment to neutral HC₃N in crossed molecular beams at 10⁻⁶ Torr. Challenges include competing dissociation channels (e.g., CN⁻ + C₂H) and low anion stability. Using velocity-map imaging, researchers isolate the valence anion (EA = 3.4 eV) and quantify its reactivity with cosmic ray analogs (e.g., H₃⁺). Results show HC₃N⁻ survival rates <1% in diffuse clouds, aligning with Cassini-Huygens data .

Q. Methodological Recommendations

Q. Data Gaps & Future Directions

- High-pressure photolysis studies of HC₃N in CH₄/N₂ mixtures (simulating Titan’s atmosphere).

- Sub-arcsecond ALMA observations to resolve HC₃N distribution in protoplanetary disks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。